N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

Description

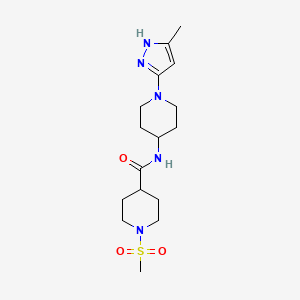

N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a structurally complex molecule featuring a dual piperidine scaffold linked via a carboxamide bond. The compound incorporates a 5-methylpyrazole moiety and a methylsulfonyl group, which are critical for its physicochemical and biological properties.

Properties

IUPAC Name |

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N5O3S/c1-12-11-15(19-18-12)20-7-5-14(6-8-20)17-16(22)13-3-9-21(10-4-13)25(2,23)24/h11,13-14H,3-10H2,1-2H3,(H,17,22)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCDTZKWTPHWNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3CCN(CC3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a pyrazole ring, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular structure and properties of the compound are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C18H24N4O2 |

| Molecular Weight | 328.4 g/mol |

| IUPAC Name | 2-(2-methylphenoxy)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide |

| InChI | InChI=1S/C18H24N4O2/c1-13... |

| Canonical SMILES | CC1=CC=CC=C1OCC(=O)NC2CCN... |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The mechanism involves:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, potentially leading to therapeutic effects such as anti-inflammatory and analgesic activities.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways that are crucial in disease processes.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activities. Studies have shown that compounds containing the pyrazole structure can inhibit the growth of various cancer cell lines, including:

- Lung Cancer : In vitro studies suggest effective antiproliferation against lung cancer cells.

- Breast Cancer : Notable activity against MDA-MB-231 breast cancer cells has been reported.

Recent findings highlight that compounds similar to this compound can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In preclinical models, it demonstrated a reduction in inflammatory markers and cytokine production, suggesting potential applications in treating inflammatory diseases .

Case Studies

Several studies have explored the biological effects of pyrazole-containing compounds:

- Study on Anticancer Activity : A study published in ACS Omega focused on synthesizing various pyrazole derivatives and evaluating their anticancer potential. Results indicated that these compounds effectively inhibited tumor growth in vivo .

- Anti-inflammatory Research : Another study investigated the anti-inflammatory effects of similar compounds, revealing a significant decrease in edema and pain response in animal models .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide exhibit significant anticancer activity. For instance, studies have shown that derivatives can inhibit specific enzymes involved in tumor progression, offering potential as therapeutic agents against various cancers .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits notable activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Enzymatic Inhibition

The compound may act as an inhibitor of specific enzymes, particularly those involved in cancer progression and other diseases. For example, it has been reported to inhibit histone lysine demethylases (KDM), which play critical roles in epigenetic regulation .

Case Study 1: Anticancer Activity

A study published in the Journal of Organic Chemistry demonstrated that modifications to the pyrazole moiety significantly enhanced the inhibitory activity against KDM4 and KDM5 demethylases, suggesting a promising avenue for developing anticancer drugs based on this structural framework .

Case Study 2: Antimicrobial Potential

Research highlighted in Molecules showcased the antimicrobial efficacy of pyrazole-containing compounds against various pathogens, supporting the potential application of this compound in treating infections caused by resistant strains .

Chemical Reactions Analysis

Key Synthetic Pathways

The synthesis of N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide involves multi-step organic transformations targeting its three core structural elements: the 5-methylpyrazol-3-yl moiety , piperidine ring , and methylsulfonyl-substituted carboxamide . Below is a detailed analysis of critical reactions and methodologies derived from peer-reviewed studies and patents.

Piperidine Ring Assembly

The piperidine core is constructed via:

-

Amide bond formation : Coupling of the pyrazole moiety to a preformed piperidine ring (e.g., via nucleophilic substitution or reductive amination).

-

Sulfonation : Introduction of the methylsulfonyl group at the N1 position of piperidine using mesyl chloride (CH₃SO₂Cl) under basic conditions.

| Reaction Step | Reagents/Conditions | Key Transformation |

|---|---|---|

| Sulfonation | CH₃SO₂Cl, NaHCO₃ | Methylsulfonyl group installation |

| Amide coupling | EDC, HOBt, DMF | Pyrazole-piperidine linkage |

Carboxamide Formation

The carboxamide functionality is established through:

-

Activation of carboxylic acid : Conversion of the piperidine’s 4-carboxylic acid to an active ester (e.g., using EDC/HOBt).

-

Amide coupling : Reaction with amines or hydrazines to form the carboxamide.

| Reaction Step | Reagents/Conditions | Key Transformation |

|---|---|---|

| Carboxyl activation | EDC, HOBt, DCM | Formation of active ester |

| Amide coupling | Amine, DIPEA, DMF | Carboxamide bond formation |

Purification and Characterization

Final purification involves:

-

Chromatography : Column chromatography (e.g., silica gel with ethyl acetate in hexane) .

Structural validation is achieved via 1H/13C NMR , HR-MS , and IR spectroscopy .

Pyrazole Functionalization

The pyrazole’s reactivity is leveraged for directed substitution:

-

Electrophilic aromatic substitution : The pyrazole’s C3 position undergoes nucleophilic attack due to the electron-donating methyl group at C5 .

-

Formylation : The Vilsmeier–Haack reaction exploits the pyrazole’s NH acidity, enabling selective formylation at C4 .

Piperidine Ring Reactivity

The piperidine’s secondary amine reacts with sulfonating agents (e.g., mesyl chloride) to form the methylsulfonyl group. This step is critical for enhancing the compound’s solubility and biological activity.

Amide Bond Stability

The carboxamide’s stability arises from resonance between the carbonyl oxygen and amine nitrogen, ensuring resistance to hydrolysis under physiological conditions.

Stereoselectivity

Achieving regioselectivity during pyrazole substitution requires precise control of reaction conditions (e.g., temperature, solvent) .

Solubility Issues

Methylsulfonyl groups improve solubility, but over-sulfonation risks reducing activity .

Scalability

Continuous flow reactors and automated platforms are employed to optimize multi-step syntheses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

The compound shares core features with pyrazole- and piperidine-containing analogs, but key substitutions differentiate its activity and properties:

Key Observations :

- The target compound’s methylsulfonyl group distinguishes it from analogs like the pyrazolo-pyridine derivative , which relies on aromatic stacking (phenyl group) for activity.

- Compared to carbothioamide derivatives , the carboxamide linkage in the target compound may enhance metabolic stability due to reduced susceptibility to enzymatic hydrolysis.

Physicochemical Properties

- Solubility : The methylsulfonyl group in the target compound likely improves aqueous solubility compared to the ethyl and phenyl substituents in the pyrazolo-pyridine analog .

Q & A

Q. What are the key synthetic pathways for synthesizing N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide?

Methodological Answer: The compound can be synthesized via multi-step protocols involving:

- Condensation reactions : Utilize 5-methyl-1H-pyrazole-3-carboxamide derivatives with piperidine intermediates, as described in multi-step syntheses of structurally similar pyrazole-piperidine hybrids .

- Sulfonylation : Introduce the methylsulfonyl group via sulfonylation of the piperidine nitrogen using methanesulfonyl chloride under controlled pH and temperature (e.g., 0–5°C in dichloromethane with a tertiary amine base) .

- Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (e.g., ethanol/water) are critical for isolating high-purity product .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

Methodological Answer:

- 1H/13C NMR : Identify protons on the pyrazole ring (δ 6.0–7.0 ppm for pyrazole-H) and piperidine moieties (δ 2.5–3.5 ppm for N-methylsulfonyl groups). Coupling patterns distinguish substituent positions .

- IR Spectroscopy : Confirm sulfonyl group presence via S=O stretching vibrations (~1300–1350 cm⁻¹ and ~1140–1160 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ ion) and fragmentation patterns to validate the structure .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yields and minimize byproducts in the synthesis?

Methodological Answer:

- Factor Screening : Use fractional factorial designs to prioritize variables (e.g., temperature, solvent, catalyst loading). For example, a Plackett-Burman design can identify critical factors affecting sulfonylation efficiency .

- Response Surface Methodology (RSM) : Apply central composite designs to model non-linear relationships between variables (e.g., reaction time vs. yield) and identify optimal conditions .

- Validation : Confirm predicted optimal conditions with triplicate runs to ensure reproducibility (e.g., ±5% yield variation) .

Q. What computational strategies predict the compound’s reactivity and binding affinity in biological systems?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Focus on the pyrazole and sulfonyl groups as key pharmacophores .

- Quantum Chemical Calculations : Employ DFT (e.g., B3LYP/6-31G*) to analyze electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attacks .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to validate docking results .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, assay protocols) to isolate variability. For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays .

- Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to identify trends (e.g., subgroup analysis by cell type or concentration range) .

- Mechanistic Studies : Use knock-out models or selective inhibitors to confirm target specificity and rule off-target effects .

Q. What strategies mitigate instability of the methylsulfonyl group under varying pH and temperature?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to accelerated conditions (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Sulfonyl group hydrolysis is a common degradation pathway .

- Stabilization : Formulate with buffering agents (e.g., citrate buffer at pH 5–6) or lyophilize for long-term storage .

- Analytical Monitoring : Use UPLC-QTOF to identify degradation products and adjust storage conditions accordingly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.